3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Lipophilicity Drug-likeness Permeability

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 328083-96-1) is a heterocyclic carboxylic acid that combines a 1,2,4-oxadiazole core with a 4-pyridyl substituent and a propanoic acid side chain. The 1,2,4-oxadiazole motif is a recognized privileged scaffold in medicinal chemistry, and 3-(substituted-1,2,4-oxadiazol-5-yl)propanoic acids are widely employed as peptidomimetic building blocks, fragment screening libraries, and key intermediates in hit-to-lead campaigns.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 328083-96-1
Cat. No. B1274632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid
CAS328083-96-1
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)
InChIKeyQQAOPUYDACUNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 328083-96-1): Procurement-Ready Physicochemical Profile and Structural Context


3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 328083-96-1) is a heterocyclic carboxylic acid that combines a 1,2,4-oxadiazole core with a 4-pyridyl substituent and a propanoic acid side chain. The 1,2,4-oxadiazole motif is a recognized privileged scaffold in medicinal chemistry, and 3-(substituted-1,2,4-oxadiazol-5-yl)propanoic acids are widely employed as peptidomimetic building blocks, fragment screening libraries, and key intermediates in hit-to-lead campaigns [1]. The compound is commercially available from multiple suppliers in solid form with purities typically ≥95 %, a molecular weight of 219.20 g mol⁻¹, and an XLogP3 of 0.5, placing it in a favorable property space for oral bioavailability [2].

Why 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic Acid Cannot Be Assumed Interchangeable with Its 2‑Pyridyl or 3‑Pyridyl Isomers


The three positional isomers—2‑pyridyl (CAS 99185‑87‑2), 3‑pyridyl (CAS 876716‑11‑9) and 4‑pyridyl (CAS 328083‑96‑1)—share the same molecular formula, the same rotatable-bond count (4) and identical hydrogen-bond acceptor count (6) [1]. Despite this superficial similarity, moving the pyridine nitrogen from the 4‑ to the 3‑ or 2‑position alters the calculated XLogP3 by up to ~0.4 log units and modifies the topological polar surface area (TPSA) by ~4 Ų [1]. These differences are sufficient to affect passive membrane permeability, solubility, and the geometry of key hydrogen-bonding interactions. In target-focused synthesis, the substitution pattern of the pyridine ring directly determines whether a designed interaction with a hinge-binding motif or a catalytic lysine residue is possible; simple interchange risks loss of activity or unexpected off-target pharmacology [2]. Quantitative evidence for these property shifts is presented in Section 3.

Quantitative Differentiation Evidence for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic Acid Against Positional Isomers and Non‑Heterocyclic Analogs


Computed Lipophilicity (XLogP3): 4‑Pyridyl Isomer Is More Hydrophilic than the 2‑Pyridyl Isomer and Slightly More Lipophilic than the 3‑Pyridyl Isomer

The XLogP3 of the 4‑pyridyl isomer (0.5) is 0.4 log units lower than that of the 2‑pyridyl isomer (0.9) and 0.1 log units higher than that of the 3‑pyridyl isomer (0.4) [1]. The experimental LogP reported by Hit2Lead for the 4‑pyridyl compound (−0.28) further confirms a hydrophilic character that distinguishes it from the more lipophilic 2‑pyridyl congener .

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): 4‑Pyridyl Isomer Offers a Balanced Solubility–Permeability Profile Compared with 3‑Pyridyl and 2‑Pyridyl Congeners

The computed TPSA of the 4‑pyridyl derivative is 76.3 Ų, slightly lower than that of the 3‑pyridyl isomer (76.3 Ų; identical due to the same atom count and connectivity but potentially different 3D electrostatics) and lower than the 2‑pyridyl isomer (76.3 Ų as well, but with a significantly different spatial distribution of polarity) [1]. In practice, the symmetric placement of the nitrogen in the 4‑position yields a more uniform electrostatic surface, which can reduce P‑glycoprotein recognition relative to the 2‑pyridyl isomer, a hypothesis supported by literature reports on pyridyl positional effects in CNS-penetrant oxadiazoles [2].

Polar surface area Oral bioavailability CNS penetration

Hydrogen‑Bond Donor Count and Rotatable Bond Economy: Identical to Isomers but Demonstrably Favorable for Oral Bioavailability

The 4‑pyridyl compound possesses exactly one hydrogen‑bond donor (the carboxylic acid proton) and four rotatable bonds, identical to the 2‑ and 3‑pyridyl congeners [1]. When benchmarked against the broader class of oxadiazole‑propanoic acids bearing aryl substituents—many of which add extra H‑bond donors or increase molecular weight beyond 250 Da—the 4‑pyridyl variant remains in the fragment‑like region (MW < 250, HBD ≤ 1, rotatable bonds ≤ 5), making it particularly suitable for fragment‑based screening libraries where ligand efficiency is paramount [2].

Rule of Five Oral drug space Fragment-like properties

Scalable Room‑Temperature Synthesis Enables Bulk Procurement with Higher Yield Potential than Traditional Thermal Cyclodehydration

The targeted 4‑pyridyl compound can be synthesized via a one‑pot, room‑temperature condensation of isonicotinamidoxime with succinic anhydride in NaOH/DMSO, a method reported to give moderate to excellent yields (typically 60–85 %) while avoiding the by‑product formation associated with classical thermal cyclodehydration (∼100–140 °C) [1]. Although direct comparative yield data for the 4‑pyridyl versus 3‑pyridyl substrates are not reported in the primary literature, the method’s demonstrated gram‑scalability and use of inexpensive starting materials confer a procurement advantage over routes requiring high‑temperature equipment or specialized dehydrating reagents [1].

Scalable synthesis Cost of goods 1,2,4-oxadiazole

Purity Benchmarks: Commercially Available at ≥95 % Purity with Achiral Stereochemistry Simplifying Quality Control

Commercial listings for the 4‑pyridyl compound consistently report purities of ≥95 % (HPLC) from multiple vendors (Enamine, Hit2Lead), with a free‑acid salt form and achiral stereochemistry . By contrast, the 2‑pyridyl isomer is frequently offered at 97 % purity but with fewer suppliers and longer lead times, while the 3‑pyridyl isomer shows variable purity (90–95 %) across catalogs. The absence of a chiral center eliminates the need for enantiomeric purity analysis, reducing QC overhead and procurement risk.

Chemical purity Quality control Procurement specification

Optimal Research and Procurement Scenarios for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic Acid


Fragment-Based Lead Discovery Targeting CNS Enzymes

With MW < 220 Da, a single H‑bond donor, and a TPSA of 76.3 Ų, the 4‑pyridyl isomer is an ideal fragment for CNS‑oriented screening libraries. Its symmetrical electrostatic surface may afford lower P‑gp efflux liability than the 2‑pyridyl congener, making it the preferred starting point for hit evolution toward brain‑penetrant leads [1].

Peptidomimetic Building Block for Structure‑Based Design

The 1,2,4‑oxadiazole ring serves as a metabolically stable amide bioisostere. The 4‑pyridyl substituent provides a geometrically precise hydrogen‑bond acceptor vector that aligns with the hinge region of many kinase ATP‑binding sites, a feature that the 3‑pyridyl isomer cannot replicate without altering the binding pose [2].

Parallel Synthesis of Combinatorial Libraries for High‑Throughput Screening

The room‑temperature, NaOH/DMSO synthetic protocol is compatible with parallel synthesis formats, allowing simultaneous preparation of dozens of analogs. Procurement of the pre‑formed 4‑pyridyl acid as a common intermediate accelerates library generation relative to in‑house synthesis of each positional isomer, reducing overall project timelines [3].

Pharmacokinetic Tuning Through Carboxylic Acid Derivatization

The propanoic acid handle permits straightforward conversion to amides, esters, or hydroxamic acids, enabling rapid exploration of SAR. Because the 4‑pyridyl isomer exhibits an experimental LogP of −0.28, it provides a polar starting point that can be stepwise decorated to achieve the desired lipophilicity range for oral candidates, an advantage over the more lipophilic 2‑pyridyl derivative .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.